molecular formula C14H12N4O2 B5666843 1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone

1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone

Cat. No.: B5666843
M. Wt: 268.27 g/mol
InChI Key: DDLKPFPLLQNPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone is a complex organic compound with the molecular formula C14H12N4O2. It is a derivative of benzoxazole and pyrimidine, two important heterocyclic compounds known for their wide range of applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone typically involves the condensation of 2-aminophenol with a suitable aldehyde or ketone to form the benzoxazole ring. Common reagents used in these reactions include FeCl3 as a catalyst and toluene as a solvent, with reaction conditions often involving elevated temperatures around 110°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions typically result in halogenated or alkylated products .

Scientific Research Applications

1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone involves its interaction with various molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The pyrimidine moiety can inhibit enzymes involved in nucleotide synthesis, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone is unique due to its specific combination of benzoxazole and pyrimidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-(1,3-benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-8-7-15-13(17-12(8)9(2)19)18-14-16-10-5-3-4-6-11(10)20-14/h3-7H,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLKPFPLLQNPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(=O)C)NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.